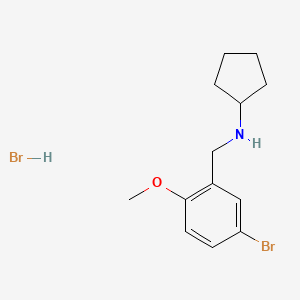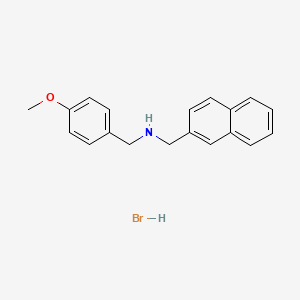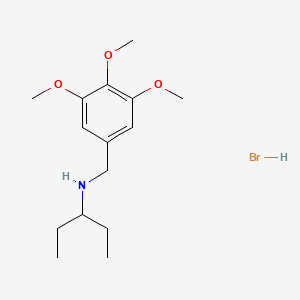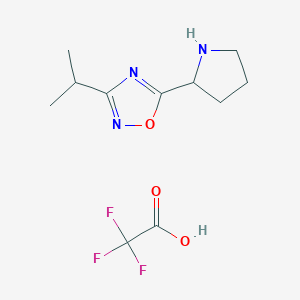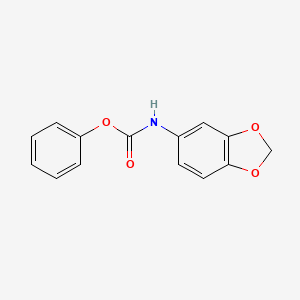
Phenyl 1,3-benzodioxol-5-ylcarbamate
Overview
Description
Phenyl 1,3-benzodioxol-5-ylcarbamate is a chemical compound with the molecular formula C14H11NO4 . Its average mass is 257.241 Da and its monoisotopic mass is 257.068817 Da . This compound is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications
Anticancer and Antibacterial Potential
Phenyl 1,3-benzodioxol-5-ylcarbamate derivatives have been investigated for their potential in anticancer and antibacterial applications. A study by Gupta et al. (2016) synthesized a series of derivatives and found compound 3c to exhibit significant anticancer and antibacterial potency. Additionally, compound 5b demonstrated a strong DNA binding capacity, suggesting potential use in targeted cancer therapies and antibacterial treatments (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).
Photoinitiator in Polymerization
The derivative 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, a 1,3-benzodioxole derivative, was identified as an effective photoinitiator for free radical polymerization. This compound, upon irradiation, releases a molecule that generates radicals capable of initiating polymerization, indicating its use in materials science and engineering (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Antibacterial Activity
Various derivatives of this compound have been synthesized and tested for antibacterial activity. For instance, Siddiqa et al. (2014) synthesized sulfonohydrazide derivatives and found compound 5k to exhibit moderate antibacterial activity against several bacterial strains, suggesting its potential use in the development of new antibacterial agents (Siddiqa, Rehman, Abbasi, Rasool, Khan, Ahmad, & Afzal, 2014).
Potential in Obesity Treatment
Benzodioxoles, closely related to this compound, have been identified as novel cannabinoid-1 receptor inverse agonists for the treatment of obesity. These compounds have shown efficacy in reducing body weight and fat mass in animal models, indicating their potential therapeutic role in obesity management (Alig et al., 2008).
properties
IUPAC Name |
phenyl N-(1,3-benzodioxol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(19-11-4-2-1-3-5-11)15-10-6-7-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPWYDODWVNEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351133 | |
| Record name | phenyl 1,3-benzodioxol-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176906-00-6 | |
| Record name | phenyl 1,3-benzodioxol-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




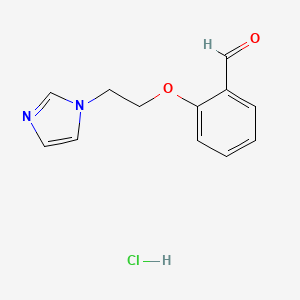
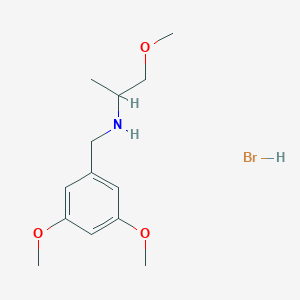

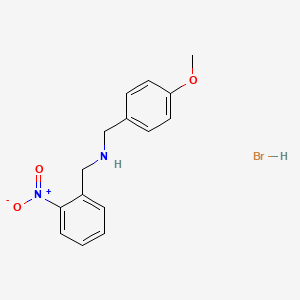
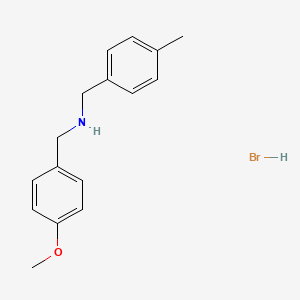
![1-[4-(Methylthio)benzyl]piperazine hydrochloride](/img/structure/B3060047.png)
amine hydrobromide](/img/structure/B3060050.png)
![1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride](/img/structure/B3060051.png)

